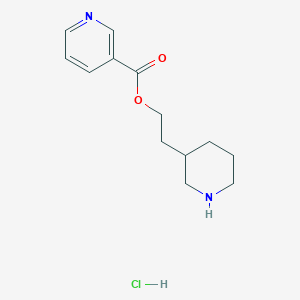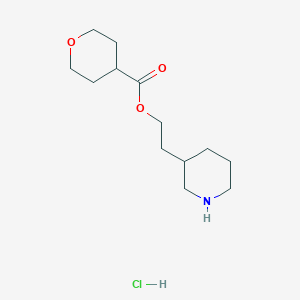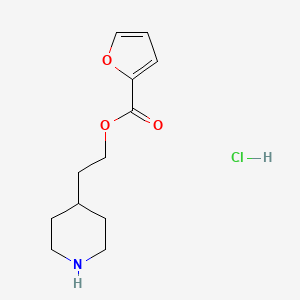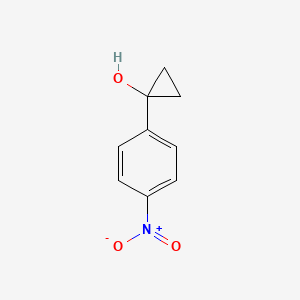![molecular formula C18H19N5OS B1392519 1-[5-(4-苄基哌嗪-1-基)-1,3,4-噻二唑-2-基]-1H-吡咯-2-甲醛 CAS No. 1242988-39-1](/img/structure/B1392519.png)
1-[5-(4-苄基哌嗪-1-基)-1,3,4-噻二唑-2-基]-1H-吡咯-2-甲醛
描述
The compound appears to contain several functional groups including a benzylpiperazine, a thiadiazole, and a pyrrole. Benzylpiperazine is a type of organic compound which is part of many pharmaceuticals and it’s known for its euphoriant and stimulant properties . Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH.
科学研究应用
抗癌活性
- 一项研究合成了一系列与所请求化合物相似的化合物,并评估了它们对结肠癌和肝癌细胞系的抗癌活性。特别是1,3-噻唑衍生物显示出有希望的活性 (Gomha 等人,2015 年).
合成和生物活性
- 研究重点是合成具有潜在生物活性的新型不对称 1,3,4-恶二唑和 1,2,4-三唑并[3,4-b]-1,3,4-噻二唑。这些化合物通过多步反应序列从噻吩并[2,3-c]吡唑-5-碳酰肼合成 (Patil 等人,2014 年).
新型细胞毒性剂
- 一项研究合成了一系列 N-苄基-1-(5-芳基-1,3,4-恶二唑-2-基)-1-(1H-吡咯-2-基)甲胺,并测试了它们对各种癌细胞系的抗肿瘤潜力。一些化合物表现出显着的细胞毒活性,在某些情况下甚至超过了参考药物阿霉素 (Ramazani 等人,2014 年).
提取和化学性质
- 另一项研究讨论了涉及 1,2,3-噻二唑环的化合物的合成及其适用于从水相中提取 α-氨基酸的性质 (Prokhorova 等人,2010 年).
杀虫剂应用
- 对含有噻二唑部分的杂环化合物的合成研究评估了这些化合物作为对棉铃虫(斜纹夜蛾)的潜在杀虫剂 (Fadda 等人,2017 年).
DNA 相互作用研究
- 合成了一种与所请求分子在结构上相关的化合物,并将其评估为 DNA 配体。这项研究有助于理解类似化合物如何与 DNA 相互作用 (Clark 等人,1998 年).
作用机制
Target of Action
The primary target of this compound is related to oxidoreductase enzymes . Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in various biological processes, including energy production, biosynthesis, detoxification, and immunity .
Mode of Action
The compound interacts with its targets through a process known as reductive amination . This is a chemical reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine. The compound binds to the active site of the oxidoreductase enzyme, leading to changes in the enzyme’s activity .
Pharmacokinetics
The compound’s molecular weight (35344 g/mol) and formula (C18H19N5OS) suggest that it may have suitable properties for bioavailability .
Result of Action
The compound has been reported to exhibit significant antimicrobial activity , suggesting that it may lead to the inhibition of microbial growth . This could be due to the compound’s interaction with oxidoreductase enzymes, which are essential for the survival and growth of many microorganisms .
安全和危害
生化分析
Biochemical Properties
1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin type 3 receptors, which are involved in neurotransmission and play a role in anxiety and depression . The nature of these interactions involves binding to the receptor sites, thereby modulating their activity. Additionally, it has been observed to inhibit certain enzymes, which can affect metabolic pathways and cellular processes .
Cellular Effects
The effects of 1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the serotonin signaling pathway, leading to changes in neurotransmitter levels and receptor activity . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as serotonin type 3 receptors and enzymes . This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in their activity and function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and function, which can be attributed to the compound’s interactions with biomolecules and its degradation products .
Dosage Effects in Animal Models
The effects of 1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde vary with different dosages in animal models. Studies have shown that at lower doses, this compound can have beneficial effects, such as reducing anxiety and depression-like behaviors in rodents . At higher doses, it can lead to toxic or adverse effects, including alterations in neurotransmitter levels and receptor activity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .
Metabolic Pathways
1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter synthesis and degradation . This compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels . Additionally, it can influence the overall metabolic balance within cells by modulating the activity of key metabolic pathways .
Transport and Distribution
The transport and distribution of 1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde within cells and tissues are critical for its activity. This compound is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . For instance, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression . Additionally, its localization to other organelles, such as the mitochondria, can affect cellular metabolism and function .
属性
IUPAC Name |
1-[5-(4-benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-14-16-7-4-8-23(16)18-20-19-17(25-18)22-11-9-21(10-12-22)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSZVJMQETZBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(S3)N4C=CC=C4C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid](/img/structure/B1392444.png)

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)
![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)

![tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1392452.png)
![Spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1392456.png)
piperazin-1-yl}acetamide--hydrogen chloride (1/2)](/img/structure/B1392457.png)

